molecular formula C16H16N4O2S2 B6537030 N-(4-methyl-1,3-thiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021259-77-7

N-(4-methyl-1,3-thiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide

Número de catálogo: B6537030
Número CAS: 1021259-77-7
Peso molecular: 360.5 g/mol
Clave InChI: HOQSZDVGTSZDGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-methyl-1,3-thiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group, a dihydropyridazinone core linked to a thiophene moiety, and a butanamide spacer.

Propiedades

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-11-10-24-16(17-11)18-14(21)5-2-8-20-15(22)7-6-12(19-20)13-4-3-9-23-13/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQSZDVGTSZDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide (Pritelivir)

  • Structure: Shares the 4-methyl-1,3-thiazol-2-yl group but replaces the dihydropyridazinone-thiophene moiety with a pyridinyl-phenylacetamide chain.
  • Pharmacological Profile : A potent antiviral agent targeting herpes simplex virus (HSV) via inhibition of the viral helicase-primase complex. Patented for oral and vaginal formulations .

4-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide

  • Structure : Closely related to the target compound but substitutes the 4-methylthiazole group with a 4-sulfamoylphenyl moiety .

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide

  • Structure: Features a dihydropyridine core instead of dihydropyridazinone and a tetrazole-containing aromatic system .
  • Functional Implications : The tetrazole group introduces strong hydrogen-bonding capacity, which could influence target binding kinetics compared to the thiophene group in the target compound.

Table 1: Comparative Pharmacological Data

Compound Core Structure Key Functional Groups Primary Target/Activity
Target Compound Dihydropyridazinone Thiophene, Methylthiazole Unknown (potential kinase/PDE inhibition)
Pritelivir Thiazole-acetamide Pyridinyl-phenyl, Sulfamoyl HSV helicase-primase inhibitor
Compound 9m Thiazolidinone Dihydro-benzodioxinyl Antimicrobial (hypothesized)
7a-c Derivatives Benzoxazine-oxadiazole Oxadiazole, Benzoxazine Anticancer (preliminary data)

Research Findings and Implications

  • Pritelivir : Demonstrated efficacy in HSV treatment, with a half-maximal effective concentration (EC₅₀) of 0.03 µM in vitro . The methylthiazole group in both Pritelivir and the target compound may contribute to metabolic stability.
  • Physicochemical Properties : The thiophene group in the target compound likely increases lipophilicity (clogP ~3.2 predicted) compared to Pritelivir’s sulfamoyl group (clogP ~2.1), which could affect blood-brain barrier penetration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.